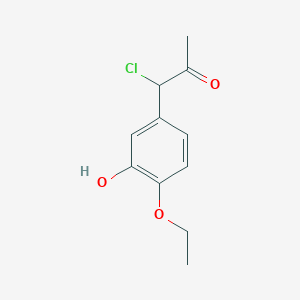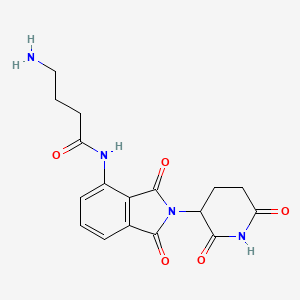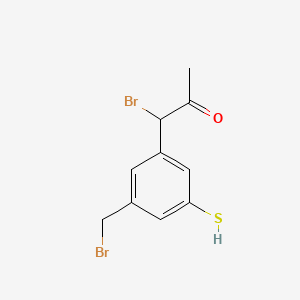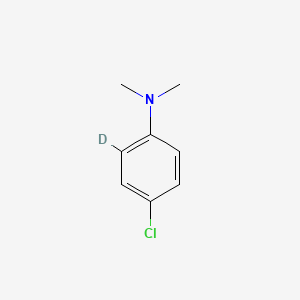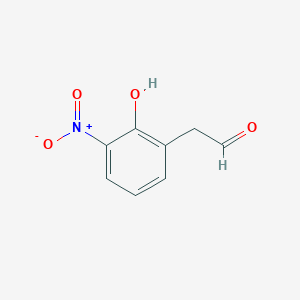
2-(2-Hydroxy-3-nitrophenyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxy-3-nitrophenyl)acetaldehyde is an organic compound with the molecular formula C8H7NO4 It is a derivative of benzeneacetaldehyde, characterized by the presence of a hydroxyl group and a nitro group on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-3-nitrophenyl)acetaldehyde typically involves the nitration of 2-hydroxyacetophenone followed by oxidation. One common method includes:
Nitration: 2-Hydroxyacetophenone is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position relative to the hydroxyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxy-3-nitrophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acid chlorides.
Major Products Formed
Oxidation: 2-(2-Hydroxy-3-nitrophenyl)acetic acid.
Reduction: 2-(2-Hydroxy-3-aminophenyl)acetaldehyde.
Substitution: Various ethers and esters depending on the substituents used.
Aplicaciones Científicas De Investigación
2-(2-Hydroxy-3-nitrophenyl)acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxy-3-nitrophenyl)acetaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may influence oxidative stress pathways, modulate inflammatory responses, and affect cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Nitrophenyl)acetaldehyde: Similar structure but lacks the hydroxyl group.
2-(4-Hydroxy-3-nitrophenyl)acetaldehyde: Similar structure with the hydroxyl group at a different position.
Uniqueness
2-(2-Hydroxy-3-nitrophenyl)acetaldehyde is unique due to the specific positioning of the hydroxyl and nitro groups, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets and pathways, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C8H7NO4 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
2-(2-hydroxy-3-nitrophenyl)acetaldehyde |
InChI |
InChI=1S/C8H7NO4/c10-5-4-6-2-1-3-7(8(6)11)9(12)13/h1-3,5,11H,4H2 |
Clave InChI |
GEIBZYHLIQPJRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-(4-Methoxybenzyl)-4,5-dihydro-2H-spiro[furan-3,3'-indolin]-2'-one](/img/structure/B14034878.png)
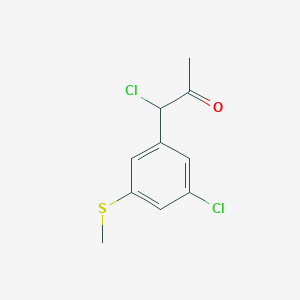
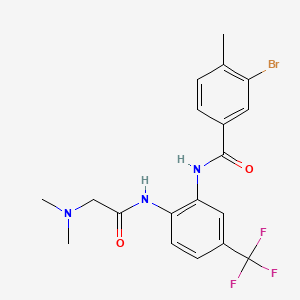

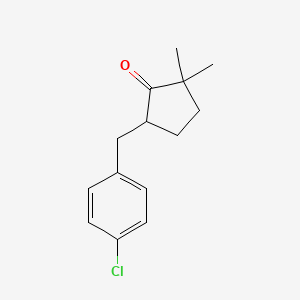
![(3S,5R)-1-azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B14034908.png)
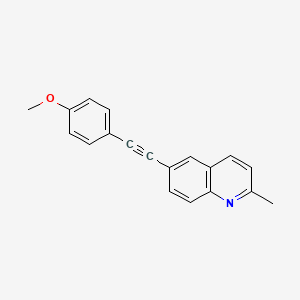
![methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14034916.png)
![Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B14034917.png)
